dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine
Description
Dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine is a nitroethenyl-substituted triazole derivative characterized by a trifluoromethyl group at the 5-position of the triazole ring and a dimethylamine substituent on the ethenyl moiety. This compound combines a nitro group (electron-withdrawing) with a trifluoromethyl group (lipophilic and electron-withdrawing), which may enhance its stability and reactivity in biological or chemical systems.
Properties
IUPAC Name |
(Z)-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N5O2/c1-14(2)4-5(16(17)18)6-12-13-7(15(6)3)8(9,10)11/h4H,1-3H3/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYMJHBYGJPSIC-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C(F)(F)F)C(=CN(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1C(F)(F)F)/C(=C/N(C)C)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring, which is known for its diverse biological activities. Its trifluoromethyl group enhances lipophilicity and may contribute to its interaction with biological targets.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. A study involving N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated that certain compounds showed promising anticancer activity against various cancer cell lines. Notably, compound 4i exhibited superior activity compared to imatinib against several cancer types, indicating the potential of triazole-containing compounds in cancer therapy .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with triazole derivatives. For instance, a related study highlighted that specific triazole compounds provided protection against convulsions induced by pentylenetetrazole in animal models. The effectiveness of these compounds was benchmarked against diazepam, a well-known anticonvulsant .
Structure-Activity Relationships (SAR)
The SAR studies reveal critical insights into how modifications to the triazole structure can influence biological activity. For example:
These findings suggest that careful design and modification of the triazole ring can enhance the therapeutic profile of these compounds.
Case Studies
- Anticancer Screening : A comprehensive screening of various triazole derivatives was conducted against 58 cancer cell lines by the National Cancer Institute (NCI). The results indicated significant growth inhibition in several lines, particularly CNS cancer cells .
- Anticonvulsant Efficacy : In a controlled study, specific triazole derivatives were tested for their ability to prevent seizures in mice. The results showed that certain modifications led to enhanced protective effects compared to standard treatments like diazepam .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Substituent Effects on the Triazole Core
The trifluoromethyl group at the 5-position of the triazole ring is a critical feature shared with compounds such as Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d) and 2-((4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one (13a) . These compounds exhibit:
- Enhanced Lipophilicity : The trifluoromethyl group increases membrane permeability, making such derivatives candidates for pesticidal or pharmaceutical applications .
- Electron-Withdrawing Effects: Stabilizes the triazole ring, reducing susceptibility to hydrolysis compared to non-fluorinated analogs.
Nitro Group Functionality
The nitro group on the ethenyl moiety is shared with compounds like 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine . Key comparisons include:
- Reactivity : Nitro groups facilitate reduction reactions to amines, enabling further functionalization (e.g., annulation reactions for polycyclic derivatives) .
- Biological Activity : Nitro-substituted triazoles often display antiproliferative or antimicrobial properties, though cytotoxicity must be carefully evaluated .
Amine Substituents
The dimethylamine group distinguishes the target compound from analogs such as {4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]phenyl}amine and 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine . Differences include:
- Basicity : Dimethylamine (pKa ~10) is less basic than aromatic amines (pKa ~4–5), affecting solubility and interaction with biological targets.
- Steric Effects : The dimethyl group may hinder binding to enzyme active sites compared to smaller substituents.
Table 1: Comparative Physicochemical Data
Key Research Findings and Trends
- Synthetic Flexibility : Triazole cores tolerate diverse substituents (e.g., thiophene, furan, sulfonamide), enabling tailored physicochemical properties .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., CF₃, NO₂) improve metabolic stability but may reduce solubility .
- Unresolved Challenges : Toxicity profiles of nitro-containing triazoles require further study, as seen in {1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
